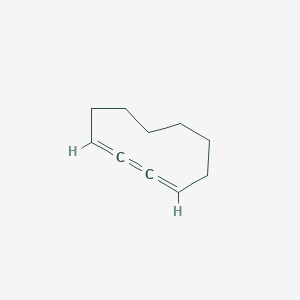

1,2,3-Cyclodecatriene

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

16696-15-4 |

|---|---|

Molecular Formula |

C10H14 |

Molecular Weight |

134.22 g/mol |

InChI |

InChI=1S/C10H14/c1-2-4-6-8-10-9-7-5-3-1/h1,7H,2,4,6,8-10H2 |

InChI Key |

YSBYQDKXRRWXHY-UHFFFAOYSA-N |

SMILES |

C1CCCC=C=C=CCC1 |

Canonical SMILES |

C1CCCC=C=C=CCC1 |

Synonyms |

1,2,3-Cyclodecatriene |

Origin of Product |

United States |

Theoretical and Computational Investigations of 1,2,3 Cyclodecatriene

Quantum Chemical Approaches to 1,2,3-Cyclodecatriene Electronic Structure

Theoretical and computational chemistry provides powerful tools for investigating the properties of highly reactive and structurally unique molecules like this compound. Through methods such as Density Functional Theory (DFT) and ab initio calculations, researchers can probe the electronic structure and bonding of this strained cyclic allene (B1206475), offering insights that are often difficult to obtain through experimental means alone.

Density Functional Theory (DFT) is a prominent computational method used to investigate the electronic structure of many-body systems, including atoms and molecules. wikipedia.org This approach is based on proving that the ground-state energy of a system can be determined from its electron density, offering a balance between computational cost and accuracy that makes it a versatile tool in quantum chemistry. wikipedia.orgunitn.it DFT calculations allow for the determination of key properties, including ground-state energy, electron density distribution, and optimized molecular geometries. unitn.ityoutube.com

While specific DFT studies on the parent this compound are not extensively documented, the methodology has been successfully applied to complex molecules containing the cyclodecatriene motif. For instance, in studies of the microbial metabolite Collinolactone A, which features a cyclodecatriene ring, DFT calculations were crucial for understanding its conformational behavior. researchgate.net Researchers employed the PW6B95-D3/def2-QZVPP//r²SCAN-3c level of theory to accurately reproduce experimental conformer ratios, demonstrating the power of DFT to model the intricate electronic and steric effects within such a ten-membered ring system. researchgate.net This approach enables the analysis of how the distribution of electrons defines the molecule's shape, stability, and reactivity.

Ab initio quantum chemistry methods are calculations derived directly from theoretical first principles, without the inclusion of experimental data. These methods have become progressively more accurate for treating many-electron systems, including complex transition-metal compounds. psu.edu They are used to reliably predict molecular geometries, bond energies, and vibrational frequencies. psu.edu The analysis of the resulting wavefunction can provide a deep understanding of chemical bonding, distinguishing between covalent and donor-acceptor type bonds through techniques like Charge Decomposition Analysis (CDA). psu.edu

For a molecule like this compound, ab initio methods such as Møller-Plesset perturbation theory (MP2) or Coupled Cluster (CC) theory would be instrumental in dissecting the nature of the bonding within its cumulated double bond system (C=C=C). scirp.org These techniques can precisely model electron correlation and provide a detailed picture of electron distribution, revealing the character of the bonds within the strained ten-membered ring. scirp.orgnih.gov By analyzing the electron density and its critical points, the covalent and ionic contributions to the bonding can be quantified, offering a more nuanced view than simple Lewis structures can provide. nih.govnih.gov High-level ab initio calculations serve as a benchmark for assessing the accuracy of other, less computationally demanding methods. nih.govresearchgate.net

Conformational Analysis of this compound Ring Systems

The potential energy surface (PES) is a multidimensional surface that describes the potential energy of a molecule as a function of its geometry. libretexts.org By mapping the PES, chemists can identify stable conformations, which correspond to energy minima, and the transition states that connect them. libretexts.orgresearchgate.net Computational strategies can generate a PES by systematically changing the molecule's geometry (e.g., torsional angles) and calculating the energy at each point. researchgate.netnih.gov

For complex ring systems, this mapping reveals the energetically preferred shapes and the pathways for conformational change. In a computational study of Collinolactone A, a natural product containing a cyclodecatriene core, the potential energy surface was explored to understand its thermal and acid-induced rearrangements. researchgate.net This analysis demonstrated how the molecule could undergo Cope rearrangements, with the calculations successfully predicting the energetic preference for specific reaction pathways. researchgate.net Such mapping is essential for rationalizing the stereochemical outcomes of reactions involving flexible ten-membered rings.

On a potential energy surface, local minima represent the most stable conformations of a molecule, while transition states are first-order saddle points that correspond to the energy maxima along a reaction or interconversion coordinate. libretexts.orge3s-conferences.org Identifying these stationary points is a primary goal of computational conformational analysis. researchgate.net

The cyclodecatriene motif is known to exhibit dynamic behavior involving the interconversion of multiple stable conformers. researchgate.net For example, the cyclodecatriene ring within Collinolactone A exists in a conformational equilibrium between two distinct rotamers (syn and anti), which represent energy minima on the PES. researchgate.net Computational models can not only identify these minima but also locate the transition states that separate them. Furthermore, calculations can predict the energetic preference for certain transition state geometries, such as a boat-like transition state, which in turn explains the observed stereochemistry of reaction products. researchgate.net

Table 1: Key Geometries in Conformational Analysis

| Geometry Type | Description | Location on PES |

|---|---|---|

| Energy Minimum | A stable, low-energy conformation of the molecule (a conformer or rotamer). | A valley or basin. |

| Transition State | The highest energy structure along the lowest energy path between two minima. | A first-order saddle point. |

The various conformations of this compound are not static but are in constant dynamic interconversion. nih.gov This process involves rotation around single bonds, which requires overcoming an energy barrier known as a rotational barrier or torsional strain. msu.edupsu.edu The height of this barrier determines the rate of interconversion; low barriers lead to rapid exchange at room temperature, while high barriers can allow for the isolation of individual conformers (atropisomers). wuxibiology.comutwente.nl

Computational studies on derivatives containing the cyclodecatriene ring have confirmed the existence of dynamic equilibria between different rotamers. researchgate.net The presence of this equilibrium, observable through techniques like NMR spectroscopy, indicates that the rotational barriers separating the conformers are low enough to be surmounted under ambient conditions. researchgate.net Quantum mechanical calculations, such as torsion scans, can be used to compute these energy barriers, providing a quantitative measure of the molecule's conformational flexibility. wuxibiology.com The magnitude of the barrier is crucial for understanding whether a molecule will behave as a single averaged structure or as a mixture of distinct, slowly interconverting isomers. wuxibiology.com

Table 2: Classification of Rotational Energy Barriers and Atropisomer Stability

| Rotational Energy Barrier (ΔERot) | Half-Life (T1/2) of Interconversion | Classification |

|---|---|---|

| < 20 kcal/mol | Seconds | Class 1: Freely rotating, behaves as a single compound. |

| 20–30 kcal/mol | Hours to Days | Class 2: Separable by chiral methods. |

| > 30 kcal/mol | Years | Class 3: Very stable, can be developed as a single isomer. |

Data sourced from literature on atropisomerism classification. wuxibiology.com

Molecular Mechanics and Dynamics Simulations for this compound Ring Flexibility

Molecular mechanics and dynamics simulations are crucial computational tools for exploring the conformational landscape and flexibility of cyclic molecules like this compound. These methods provide insights into the various shapes the ring can adopt and the energy barriers between these different conformations.

For medium-sized rings, such as the ten-membered ring of this compound, the conformational flexibility is significant. nih.gov Molecular mechanics calculations, which use classical physics to model the energy of a molecule as a function of its geometry, can identify stable conformers and the transition states that connect them. acs.org For instance, computational studies on related cyclodecatriene systems, like those found in the natural product collinolactone, have revealed the existence of multiple stable rotamers (conformers that differ by rotation about single bonds). These studies, employing methods like r²SCAN-3c and PW6B95‐D3/def2‐QZVPP, have successfully reproduced experimentally observed conformer ratios. researchgate.net

Molecular dynamics simulations build upon molecular mechanics by introducing the element of time, allowing for the observation of how the molecule's conformation changes over a period. This provides a dynamic picture of the ring's flexibility. For large and flexible macrocycles, these simulations can reveal the accessible conformational space and the relative populations of different conformers. nih.gov In the case of this compound, such simulations would illuminate the pathways of interconversion between its various boat-chair and crown conformations, which are common for ten-membered rings. The flexibility of the cyclodecatriene ring system is a key feature, allowing it to adopt various conformations to minimize strain. researchgate.net

The study of similar medium-sized rings highlights the challenges in their synthesis due to unfavorable entropic effects and transannular interactions, which are directly related to their conformational flexibility. rsc.org Computational analysis helps in understanding these interactions and predicting the most stable conformations. For example, in cyclononane, a slightly smaller ring, molecular mechanics calculations have identified the twist chair-boat as the global minimum energy conformation. umn.edu Similar detailed conformational analysis for this compound would be essential to fully understand its reactivity and properties.

Theoretical Models of Ring Strain in this compound and Related Cyclic Trienes

Ring strain is a critical concept in understanding the structure and reactivity of cyclic molecules. wikipedia.org It is the excess energy a cyclic molecule possesses compared to a similar, strain-free acyclic counterpart. This strain arises from several factors, including angle strain, torsional strain, and transannular strain. saskoer.calibretexts.org

Angle strain, also known as Baeyer strain, occurs when the bond angles within a ring deviate from the ideal values for a given hybridization. saskoer.casaskoer.ca For the sp-hybridized carbons of the allene functionality in this compound, the ideal bond angle is 180°. Forcing this linear geometry into a ten-membered ring inevitably leads to significant angle strain. scispace.com Similarly, the sp2-hybridized carbons of the double bonds and sp3-hybridized carbons of the single bonds will have deviations from their ideal 120° and 109.5° angles, respectively. wikipedia.org

Torsional strain, or Pitzer strain, arises from the eclipsing of bonds on adjacent atoms. saskoer.ca In a flexible ring like cyclodecatriene, the molecule will adopt conformations that minimize these eclipsing interactions, often leading to puckered structures. However, achieving ideal staggered conformations for all bonds simultaneously is often not possible in a cyclic system, resulting in some degree of torsional strain.

Table 1: Calculated Strain Energies of Cyclic Allenes and Butatrienes

| Compound | Strain Energy (kcal/mol) |

|---|---|

| 1,2,3-Cycloheptatriene | 26 nih.govresearchgate.net |

| 1,2,3-Cyclooctatriene | 17 nih.govresearchgate.net |

| 1,2,3-Cyclononatriene | 4 nih.govresearchgate.net |

| 1,2-Cycloheptadiene | 14 nih.govacs.orgresearchgate.net |

| 1,2-Cyclooctadiene | 5 nih.govacs.orgresearchgate.net |

This table presents data for related cyclic allenes and butatrienes to provide context for the expected strain in this compound. Data was obtained using B3LYP/6-311+G(d,p)+ZPVE level of theory. nih.govresearchgate.net

The molecule will adopt conformations to minimize these unfavorable interactions, but this often comes at the cost of increased angle or torsional strain. wikipedia.org Theoretical and experimental studies on medium-ring carbocycles and their derivatives, such as hydroxy-ketones, have shown that transannular interactions can significantly influence their conformations and reactivity, leading to phenomena like hemiacetal formation and hydride shifts. uni-due.de The construction of medium-sized rings is challenging due to these unfavorable transannular interactions and the associated entropic effects. rsc.org

Computational modeling is essential for evaluating transannular strain. By calculating the distances between non-bonded atoms across the ring in different conformations, regions of high steric repulsion can be identified. The energetic cost of these interactions can be quantified by comparing the energy of the strained conformation to a hypothetical strain-free model.

The high reactivity of strained cyclic molecules is directly linked to their inherent strain energy. nih.govnih.gov The release of this strain provides a powerful thermodynamic driving force for reactions. nih.gov For cyclic allenes, the estimated levels of strain have been shown to parallel their known reactivity. nih.govresearchgate.net Highly strained allenes, such as 1,2-cyclohexadiene, are transient intermediates that readily undergo reactions like cycloadditions to relieve their strain. nih.govescholarship.orgresearchgate.net

In the case of this compound, its strain energy, while lower than smaller cyclic trienes, would still be substantial enough to promote reactions that are not observed in less strained or acyclic analogues. The strain can significantly lower the activation barriers for certain reactions. nih.gov For example, DFT computations have shown that the strain in cyclic allene species kinetically and thermodynamically promotes intramolecular group migration processes. nih.gov

Therefore, a quantitative understanding of the strain energy in this compound through theoretical calculations can provide valuable predictions about its reactivity. It can help in understanding which reaction pathways will be favored and in designing experiments to trap this potentially reactive intermediate. The correlation between strain and reactivity is a fundamental principle in the chemistry of strained cyclic systems. nih.govnih.govnih.gov

Aromaticity and Antiaromaticity Considerations in this compound Derivatives

Aromaticity and antiaromaticity are concepts that describe the unusual stability or instability of cyclic, planar, and fully conjugated systems of π-electrons. masterorganicchemistry.commasterorganicchemistry.com Aromatic compounds, following Hückel's rule, have (4n+2) π-electrons and are exceptionally stable. masterorganicchemistry.com Conversely, antiaromatic compounds have 4n π-electrons and are highly unstable and reactive. masterorganicchemistry.comwikipedia.org

For a derivative of this compound to be considered in the context of aromaticity or antiaromaticity, it would need to be planar and have a continuous ring of p-orbitals. The parent this compound is not aromatic or antiaromatic as it is not fully conjugated and is non-planar.

However, if one were to consider a hypothetical planar, fully conjugated cyclodecatriene derivative with a system of 10 π-electrons (n=2 in the 4n+2 rule), it would be considered aromatic. An example of a 10 π-electron aromatic system is the cyclooctatetraene (B1213319) dianion. Conversely, a planar, conjugated cyclodecatriene derivative with 8 or 12 π-electrons would be antiaromatic. Cyclooctatetraene itself, with 8 π-electrons, avoids antiaromaticity by adopting a non-planar, tub-like shape. wikipedia.org

The concept of aromaticity can also be applied to transition states. Reactions that proceed through an aromatic transition state are often favored. This principle of "aromaticity-driven reactions" can be a powerful tool in synthesis. nih.gov

While the parent this compound is neither aromatic nor antiaromatic, the electronic properties of its π-system are of interest. The introduction of substituents or the formation of fused ring systems could potentially lead to derivatives where these concepts become more relevant. For instance, the annelation of other rings can force the cyclodecatriene core into a more planar conformation, potentially inducing aromatic or antiaromatic character. mdpi.com

Table 2: Chemical Compounds Mentioned

| Compound Name |

|---|

| This compound |

| Collinolactone |

| 1,2,3-Cyclohexatriene (B14357811) |

| 1,2-Cycloheptatriene |

| 1,2,3-Cyclooctatriene |

| 1,2,3-Cyclononatriene |

| 1,2-Cycloheptadiene |

| 1,2-Cyclooctadiene |

| 1,2-Cyclononadiene |

| Cyclononane |

| 1,2-Cyclohexadiene |

| Cyclooctatetraene |

Synthetic Strategies and Methodologies for 1,2,3 Cyclodecatriene

Precursor Design for 1,2,3-Cyclodecatriene Generation

The synthesis of a transient species like this compound is critically dependent on the rational design and availability of stable, advanced precursors. These precursors are engineered to undergo a specific transformation under controlled conditions to generate the target cumulene in situ.

Stereocontrolled Synthesis of Advanced Intermediates

Stereocontrol is a paramount challenge in the synthesis of cyclic precursors for molecules like this compound. The spatial arrangement of atoms and functional groups in the precursor directly influences the feasibility of the subsequent elimination or rearrangement reaction to form the strained triene.

Researchers have developed methods for the stereocontrolled synthesis of complex cyclic systems that serve as a blueprint for potential cyclodecatriene precursors. For instance, diastereoselective Griesbaum co-ozonolysis has been employed to create 1,2,4-trioxolanes with a specific trans relationship between substituents on a cyclohexane (B81311) ring. nih.gov This level of control, if applied to a ten-membered ring system, could establish the necessary stereochemistry for a subsequent elimination reaction. Similarly, two-step sequences involving selenocyclisation followed by oxidative deselenation have been used to create tricyclic indole (B1671886) skeletons with a specific stereocenter, demonstrating a powerful strategy for installing key functionalities. rsc.org

The development of carbenoid eliminative cross-coupling (CEXC) offers a connective approach to alkene synthesis that is both stereospecific and regiospecific. oregonstate.edu This method involves joining two enantioenriched sp3-hybridized carbenoids, which could be adapted to form a di-substituted ten-membered ring with the correct geometry for conversion into this compound. oregonstate.edu The ability to program the stereochemical outcome by selecting the appropriate combination of reactant stereoisomers is a significant advantage of this approach. oregonstate.edu

Development of Novel Synthetic Building Blocks for this compound

The construction of complex precursors relies on the availability of versatile and functionalized organic molecules known as building blocks. sigmaaldrich.com These are the basic components used for the modular, bottom-up assembly of more elaborate molecular architectures. sigmaaldrich.com For this compound precursors, these building blocks would need to contain the requisite functional groups to enable both the cyclization to form the ten-membered ring and the final step to generate the allene (B1206475) system.

The development of novel building blocks is a continuous effort in organic synthesis. For example, rigid, sp3-rich bicyclic structures have been designed as scaffolds to control the three-dimensional orientation of reactive groups. chemrxiv.org In the context of cyclodecatriene synthesis, bifunctional building blocks—perhaps containing both a nucleophilic and an electrophilic center, or groups suitable for ring-closing metathesis—would be highly valuable. The strategic use of fluorine-containing building blocks, such as β-CF3-1,3-enynes, has also gained attention for their ability to direct the formation of complex cyclic and acyclic structures through diverse reaction pathways. mdpi.com Organobromides, formed from the bromination of alkenes and aromatics, are crucial building blocks due to their versatility in subsequent functionalization reactions. nih.gov

Strategies for In Situ Generation of this compound

Due to its high reactivity and strain, this compound is not a compound to be isolated in a flask but is instead generated in situ from a stable precursor. The choice of method depends on the nature of the precursor and the conditions required to trap the fleeting intermediate.

Flash Vacuum Pyrolysis Approaches to this compound Intermediates

Flash vacuum pyrolysis (FVP) is a powerful technique for creating highly reactive molecules in the gas phase. wikipedia.org The method involves heating a precursor molecule to high temperatures under a high vacuum for a very short duration, followed by rapid cooling. wikipedia.orgscripps.edu These unimolecular conditions are ideal for generating species like strained cumulenes by inducing pericyclic reactions or the extrusion of small, stable molecules such as nitrogen or carbon dioxide. scripps.eduuq.edu.au

While direct FVP generation of this compound is not prominently documented, the technique has been successfully used for related strained systems. For example, the intermediacy of a fused bicyclic 1,2,3-cyclohexatriene (B14357811) has been reported during the FVP of a specific linear precursor. nih.gov FVP of azides, triazoles, and tetrazoles is a well-established method for generating carbenes, nitrenes, and other reactive species that can undergo rearrangements to form strained rings. nih.gov A plausible FVP strategy for this compound could involve the pyrolysis of a precursor designed to eliminate a stable molecule and subsequently cyclize or rearrange into the target triene.

Table 1: General Principles of Flash Vacuum Pyrolysis (FVP)

| Parameter | Description | Rationale |

| Temperature | Typically high (200–1000 °C) scripps.edu | Provides the activation energy for unimolecular reactions like fragmentations or rearrangements. wikipedia.org |

| Pressure | High vacuum (e.g., 10⁻⁵ mmHg) scripps.edu | Increases the mean free path of molecules, minimizing bimolecular collisions and preventing decomposition of the product. wikipedia.org |

| Residence Time | Very short (~ms) scripps.edu | Exposes the substrate to high temperature only briefly, preventing undesired secondary reactions or thermal decomposition of the desired product. wikipedia.org |

| Quenching | Rapid cooling in a cold trap | Traps the highly reactive product, often in an inert matrix, for spectroscopic observation or subsequent reaction. scripps.edu |

Photochemical and Thermally Induced Generation of this compound

Photochemical and thermal methods provide alternative ways to supply the energy needed to convert a precursor into the highly strained this compound. Photochemistry, in particular, can often achieve transformations under mild conditions that are complementary to high-temperature pyrolytic methods. uq.edu.au

Exploratory studies on the synthesis of strained cyclic cumulenes have pointed to photochemical pathways. scispace.com For example, the photoinduced ring-opening of 1,3-cyclohexadiene (B119728) to form 1,3,5-hexatriene (B1211904) is a classic electrocyclic reaction that proceeds through a conical intersection upon photoexcitation. researchgate.net A similar strategy could be envisioned where a polycyclic precursor containing a ten-membered ring is photochemically induced to rearrange into this compound. Furthermore, photochemical methods have been developed for intermolecular [3+2] cycloadditions to form functionalized cyclopentanes, demonstrating the power of light to initiate complex bond-forming sequences via excited-state intermediates. nih.govchemrxiv.org The synthesis of this compound has been specifically mentioned as a target within research focused on the photochemistry of allenes and the synthesis of strained cumulenes. scispace.com

Catalytic Approaches in this compound Synthesis

The direct catalytic synthesis of a highly strained cumulene like this compound is a formidable challenge. Most industrial catalytic processes involving C12 rings focus on the synthesis of the stable isomer, (Z,E,E)-1,5,9-cyclododecatriene, via the cyclotrimerization of butadiene using titanium-based Ziegler-Natta catalysts or other transition metals. researchgate.netgoogle.comresearchgate.net

However, catalytic methods could play a crucial role in the synthesis of the necessary precursors. For instance, palladium-catalyzed cross-coupling reactions are indispensable for constructing complex molecular frameworks. chemrxiv.org Ring-closing metathesis using ruthenium or molybdenum catalysts is another powerful tool for forming large rings.

While direct catalytic generation of the 1,2,3-triene is less explored, related catalytic transformations are known. The selective hydrogenation of 1,5,9-cyclododecatriene (B1592173) to cyclododecadiene can be achieved using a Raney nickel catalyst modified with a polyol like 2,3-butanediol. google.com Phase transfer catalysis has been effectively used for the epoxidation of 1,5,9-cyclododecatriene. icm.edu.pl These examples highlight the potential for catalysts to selectively modify a cyclododecane (B45066) skeleton, which could be a key step in a multi-stage synthesis of a suitable this compound precursor. Transition-metal-catalyzed carbene insertion into C-H bonds, often generating carbenes in situ from precursors like diazo compounds, represents another advanced strategy that could potentially be adapted for the final bond-forming step to create a strained cyclic system. snnu.edu.cn

Transition Metal Catalysis for Macrocyclic Polyene Formation Relevant to this compound

Transition metal catalysis is a cornerstone in the synthesis of complex macrocycles, including polyenes. While direct catalytic routes to this compound are not extensively documented, the principles of forming macrocyclic systems via transition metals are highly relevant. Methodologies such as ring-closing metathesis (RCM) and various cross-coupling reactions are foundational. escholarship.orgescholarship.org

For the construction of cyclic allenes, transition metals, particularly palladium and nickel, play a pivotal role in mediating the formation of the allene moiety within a cyclic framework. These reactions often involve the in situ generation of the strained allene from a suitable precursor, which is then trapped by a coupling partner. escholarship.orgnih.gov The choice of the metal catalyst is critical and can influence the reaction pathway and efficiency. For instance, palladium catalysts are widely used for their versatility in a range of coupling reactions, while nickel catalysts have also shown significant promise, especially in cycloaddition reactions. escholarship.orgresearchgate.net

The formation of related, larger cyclododecatriene isomers, such as 1,5,9-cyclododecatriene, is achieved through the cyclotrimerization of butadiene using titanium-based catalysts. researchgate.netresearchgate.net This highlights the utility of transition metals in constructing the carbocyclic core, which could then potentially be functionalized to introduce the cumulated double bonds of a 1,2,3-triene system.

A summary of transition metals and their general applicability to macrocyclic polyene and allene synthesis is presented below:

| Transition Metal | Common Catalytic Role in Macrocycle/Allene Synthesis | Precursor Type |

| Palladium (Pd) | Cross-coupling reactions, annulations of cyclic allenes. escholarship.orgnih.gov | Aryl halides, silyl (B83357) triflates. escholarship.org |

| Nickel (Ni) | Cycloaddition and annulation reactions involving cyclic allenes. escholarship.orgresearchgate.net | Silyl triflates. escholarship.org |

| Ruthenium (Ru) | Ring-closing metathesis (RCM) for macrocycle formation. escholarship.org | Dienes, enynes. |

| Titanium (Ti) | Cyclotrimerization of dienes to form macrocyclic trienes. researchgate.netresearchgate.net | Dienes (e.g., butadiene). |

Ligand Design for Enhanced Selectivity in this compound Synthesis

In transition metal-catalyzed reactions leading to or involving strained intermediates like this compound, the choice of ligand is paramount for controlling selectivity. rsc.org Ligands can influence the regioselectivity and stereoselectivity of a reaction by modulating the steric and electronic properties of the metal center. beilstein-journals.org

For reactions involving cyclic allenes, phosphine-based ligands are commonly employed. For instance, in palladium-catalyzed annulations of cyclic allenes, ligands such as triphenylphosphine (B44618) (PPh₃) and 1,1'-bis(diphenylphosphino)ferrocene (dppf) can direct the reaction towards different isomeric products with high selectivity. nih.gov The ability to control the outcome of the reaction by simply changing the ligand is a powerful tool in synthetic chemistry. beilstein-journals.org

The development of new chiral ligands is an active area of research aimed at achieving enantioselective transformations of cyclic allenes. escholarship.orgrsc.org Chiral ligands create a chiral environment around the metal center, which can lead to the preferential formation of one enantiomer of the product. This is particularly important in the synthesis of biologically active molecules where a specific stereoisomer is often required.

The table below illustrates the role of different ligands in controlling selectivity in reactions analogous to those that could be used for this compound synthesis.

| Ligand | Metal | Reaction Type | Influence on Selectivity |

| Triphenylphosphine (PPh₃) | Palladium | Annulation of cyclic allenes | Controls regioselectivity, leading to specific polycyclic scaffolds. nih.gov |

| 1,1'-Bis(diphenylphosphino)ferrocene (dppf) | Palladium | Annulation of cyclic allenes | Directs the reaction to a different isomeric product compared to PPh₃. nih.gov |

| DuPhos | Nickel | Annulation of cyclic allenes | Induces enantioselectivity in the formation of annulated products. escholarship.org |

| Quinap | Nickel | Annulation of cyclic allenes | Can provide enantioselectivity, though effectiveness varies with the substrate. escholarship.org |

Advanced Synthetic Routes to Substituted 1,2,3-Cyclodecatrienes

The synthesis of substituted 1,2,3-cyclodecatrienes would likely follow strategies developed for smaller, substituted cyclic allenes and trienes, such as substituted 1,2,3-cyclohexatrienes. These routes typically involve the preparation of a functionalized precursor that can be induced to form the strained triene in situ. nih.gov

A general approach involves the synthesis of a substituted vinylogous ester, which can then be elaborated through a series of steps, including 1,2-addition and transposition, to create a suitable enone. Subsequent functionalization, such as α-methylation, followed by conversion to a silyl triflate, would yield a precursor ready for the generation of the substituted cyclic triene. nih.gov This modular approach allows for the introduction of a variety of substituents onto the cyclic framework.

These advanced synthetic routes are crucial for exploring the structure-activity relationships of molecules containing the this compound core and for accessing novel, complex molecular architectures. The ability to introduce substituents at specific positions opens up possibilities for fine-tuning the electronic and steric properties of the triene, which can influence its reactivity and potential applications.

Reaction Mechanisms and Reactivity of 1,2,3 Cyclodecatriene

Pericyclic Reactions of 1,2,3-Cyclodecatriene

Pericyclic reactions are concerted reactions that proceed through a cyclic transition state. msu.eduwikipedia.org These reactions are a key pathway for strained systems like this compound to form more stable products.

Cycloaddition Reactions (e.g., [2+2], [4+2]) with this compound and its Derivatives

As a strained unsaturated system, this compound is a prime candidate for cycloaddition reactions, which involve the combination of two or more unsaturated molecules to form a cyclic adduct. wikipedia.orgnih.gov These reactions provide an efficient pathway to release the strain of the cyclic allene (B1206475) system. While specific examples of [2+2] and [4+2] cycloadditions with the parent this compound are not extensively documented in readily available literature, the reactivity of its smaller, more-studied analog, 1,2,3-cyclohexatriene (B14357811), shows a strong propensity for such transformations. nih.gov It readily participates in [4+2] cycloadditions (Diels-Alder reactions) with dienes like isobenzofurans and furans, and even formal [2+2] cycloadditions with ketene (B1206846) acetals. nih.gov This suggests that this compound would likewise be a reactive partner in cycloaddition reactions.

Electrocyclic Reactions of this compound

Electrocyclic reactions are intramolecular pericyclic reactions that result in the formation of a ring from a conjugated polyene, with the conversion of a π-bond to a σ-bond, or the reverse ring-opening process. wikipedia.orglibretexts.orgmasterorganicchemistry.com A review of the scientific literature did not yield specific research findings on electrocyclic reactions involving the parent this compound. Such a reaction might, for example, involve the rearrangement of the triene system into a bicyclic isomer. However, no documented examples of this transformation for this compound could be identified.

Sigmatropic Rearrangements (e.g., Cope Rearrangements) of this compound Systems

A sigmatropic rearrangement is a pericyclic reaction in which a σ-bond migrates across a conjugated π-system. wikipedia.org The Cope rearrangement is a specific, well-studied researchgate.netresearchgate.net-sigmatropic rearrangement of a 1,5-diene. wikipedia.orgmasterorganicchemistry.com

While studies on the parent this compound are scarce, research on complex natural products containing this structural motif provides insight into its potential for such rearrangements. Collinolactone A, a microbial metabolite, features a unique cyclodecatriene core. researchgate.net Upon heating, it undergoes a series of Cope rearrangements to form different stereoisomers of Collinolactone B. researchgate.net This transformation highlights the accessibility of the researchgate.netresearchgate.net-sigmatropic pathway within a substituted this compound framework. The rearrangement proceeds through defined transition states, with a boat-like transition state being energetically preferred for the main reaction pathway, dictating the stereochemistry of the resulting product. researchgate.net

| Reactant | Reaction Type | Key Feature | Product(s) | Source |

|---|---|---|---|---|

| Collinolactone A | Cope Rearrangement | Thermal rearrangement of a complex cyclodecatriene derivative. | Collinolactone B Stereoisomers | researchgate.net |

Nucleophilic Additions to the this compound System

In a nucleophilic addition reaction, a nucleophile attacks an electron-deficient center. wikipedia.orgmasterorganicchemistry.com The central carbon of the allene system in this compound is electrophilic and thus susceptible to attack by nucleophiles. Strained cyclic trienes are known to participate in nucleophilic additions with a range of nucleophiles, including those based on oxygen, sulfur, and nitrogen. nih.gov However, a review of the available scientific literature did not identify specific examples or detailed research findings concerning nucleophilic addition reactions for the parent this compound molecule.

Electrophilic Additions to the this compound System

Electrophilic addition is a characteristic reaction of compounds with carbon-carbon double or triple bonds. byjus.comlasalle.edu The π-bonds of the cumulene system in this compound are regions of high electron density, making them targets for electrophiles. For the related compound 1,2-cyclodecadiene, electrophilic addition of hydrogen bromide (HBr) has been shown to proceed with high regio- and stereoselectivity. This suggests that this compound would also readily undergo electrophilic additions. Despite this, specific studies detailing the outcomes of electrophilic addition reactions (e.g., with halogens or hydrogen halides) on this compound itself are not documented in the surveyed literature.

σ-Bond Insertions Involving this compound Intermediates

A σ-bond insertion is a reaction in which a highly reactive species, such as a carbene or an aryne, inserts into a sigma bond (e.g., a C-H or C-C bond). wikipedia.org This type of reactivity has been observed for highly strained intermediates like 1,2,3-cyclohexatriene, which can undergo formal C-C σ-bond insertions analogous to those of benzynes. nih.gov This reaction class allows for the rapid construction of complex molecular scaffolds. nih.gov However, there is no specific information in the reviewed scientific literature to confirm that this compound or its derivatives participate in σ-bond insertion reactions.

Mechanistic Studies of this compound Chemical Transformations

Detailed mechanistic studies, including both kinetic investigations and computational elucidations, specifically for the chemical transformations of this compound are not extensively available in the reviewed scientific literature. The focus of research on cyclic trienes has often been on more stable or synthetically accessible isomers.

Comprehensive kinetic data from experimental studies on the reactivity of this compound, such as reaction rates, activation energies, and the influence of various factors on its transformations, are not well-documented in publicly accessible literature. While related compounds like 1,5,9-cyclododecatriene (B1592173) have been the subject of kinetic modeling for processes such as hydrogenation, similar detailed investigations for the 1,2,3-isomer are not readily found. The inherent instability and high reactivity expected of a strained cyclic allene like this compound likely contribute to the challenges in performing detailed kinetic experiments.

Similarly, in-depth computational studies detailing the reaction mechanisms of this compound are sparse. Computational chemistry has been extensively applied to understand the reactivity of other strained cyclic systems, such as 1,2,3-cyclohexatriene, providing insights into their cycloaddition reactions, nucleophilic additions, and σ-bond insertions. nih.gov These studies often employ density functional theory (DFT) to map potential energy surfaces and identify transition states. nih.gov However, specific computational models and detailed energetic data for the reaction pathways of this compound are not prominently featured in the available research. Studies on related cyclodecatriene derivatives have utilized computational methods to understand conformational changes and rearrangement reactions, but these are specific to the studied derivatives and not directly transferable to the parent this compound.

Stereochemical Aspects and Chiral Recognition in 1,2,3 Cyclodecatriene Systems

Intrinsic Chirality of the 1,2,3-Triene Moiety within a Cyclodecatriene Ring

For a 1,2,3-cyclodecatriene to be chiral, the substitution pattern at the C1 and C4 positions of the triene must be such that the molecule as a whole is not superimposable on its mirror image. If the substituents on either end of the cumulene are identical, the molecule will possess a plane of symmetry and be achiral. However, if the substituents on each end are different, the molecule lacks a plane of symmetry and will be chiral. This form of chirality is known as axial chirality, where the stereochemical information is encoded along a chiral axis, which in this case is the C1-C2-C3-C4 axis of the triene.

The chirality of such systems can be designated using the Cahn-Ingold-Prelog (CIP) priority rules, with the labels aR and aS used to denote the configuration of the chiral axis.

Atropisomerism and Axial Chirality in Substituted 1,2,3-Cyclodecatrienes

Atropisomerism is a type of axial chirality that results from hindered rotation around a single bond, leading to stereoisomers that can be isolated. In the context of substituted 1,2,3-cyclodecatrienes, atropisomerism can arise if the rotation of bulky substituents on the cyclodecatriene ring is restricted. This restriction to rotation, combined with the inherent chirality of the 1,2,3-triene moiety, can lead to stable, isolable atropisomers.

The ten-membered ring of cyclodecatriene is conformationally flexible, but the introduction of substituents can create significant steric barriers to ring-flipping and rotation of exocyclic groups. If these energy barriers are high enough, different conformations can be isolated as distinct chemical entities. For a substituted this compound, the interplay between the axial chirality of the triene and the conformational rigidity of the ring can lead to complex stereoisomerism.

For instance, a substituent on the cyclodecatriene ring could exist in different stable orientations relative to the plane of the triene, leading to diastereomeric atropisomers. The stability of these atropisomers would depend on the size of the substituents and the energy barrier to rotation.

Diastereoselective and Enantioselective Reactions Involving this compound Intermediates

The strained and chiral nature of this compound intermediates makes them valuable partners in stereoselective reactions. While specific experimental data for this compound is scarce, the behavior of analogous strained cyclic allenes in cycloaddition reactions provides significant insight into the expected diastereoselectivity and enantioselectivity.

Strained cyclic allenes are known to undergo highly diastereoselective Diels-Alder reactions. For example, the cycloaddition of six-membered heterocyclic allenes with various dienes proceeds with a high preference for the endo product. This selectivity is attributed to stabilizing secondary orbital interactions in the transition state. It is reasonable to expect that this compound, as a larger but still constrained cyclic cumulene, would exhibit similar diastereoselective behavior in its cycloaddition reactions.

The following table presents data from the Diels-Alder reactions of a six-membered oxacyclic allene (B1206475), which serves as a model for the reactivity of strained cyclic cumulenes.

Diastereoselectivity in Diels-Alder Reactions of an Oxacyclic Allene

| Diene | Cycloadduct | Yield (%) | Diastereoselectivity (endo:exo) |

|---|---|---|---|

| Furan | Bicyclic ether | 85 | >20:1 |

| N-Methylpyrrole | Bicyclic amine | 75 | 10:1 |

| Cyclopentadiene | Tricyclic hydrocarbon | 90 | >20:1 |

Enantioselective reactions involving this compound intermediates would rely on the transfer of chirality from a chiral catalyst or a chiral starting material. In the case of generating an enantioenriched cycloadduct, one could start with an enantiomerically pure precursor to the this compound. The chirality would then be transferred from the starting material through the axially chiral triene intermediate to the final product, which would contain new stereocenters. This process is known as an axial-to-central chirality transfer.

Stereochemical Control in the Formation of this compound Derivatives

Achieving stereochemical control in the synthesis of this compound derivatives is a significant synthetic challenge. The strategy often involves the use of chiral auxiliaries, catalysts, or starting materials to influence the formation of a specific stereoisomer.

One powerful approach is the use of an enantiomerically enriched precursor that, upon reaction, generates the cyclic triene in a stereochemically defined manner. For instance, a chiral leaving group on an acyclic precursor could direct the formation of one enantiomer of the cyclic triene over the other.

Furthermore, once a chiral, non-racemic this compound is formed, its inherent axial chirality can be used to direct the stereochemical outcome of subsequent reactions. For example, in a cycloaddition reaction, the diene would approach the triene from the less sterically hindered face, leading to a specific diastereomer of the product. The efficiency of this chirality transfer is often very high.

The table below illustrates the concept of chirality transfer in the Diels-Alder reaction of an enantioenriched six-membered azacyclic allene, which demonstrates the potential for high stereochemical control in such systems.

Enantioselective Diels-Alder Reaction via Chirality Transfer from an Azacyclic Allene

| Diene | Enantiomeric Excess (ee) of Allene Precursor (%) | Product | Enantiomeric Excess (ee) of Product (%) | Diastereomeric Ratio (dr) |

|---|---|---|---|---|

| Furan | 95 | Bicyclic amine adduct | 95 | >20:1 |

This high fidelity in the transfer of stereochemical information underscores the potential for using chiral this compound intermediates in the asymmetric synthesis of complex molecules.

Derivatization and Functionalization Strategies for 1,2,3 Cyclodecatriene Frameworks

Methods for Selective Functionalization of the 1,2,3-Triene System

The functionalization of the 1,2,3-triene system in cyclodecatriene is primarily governed by the principles of strain-promoted reactivity, analogous to smaller, more studied systems like 1,2,3-cyclohexatriene (B14357811). nih.govnih.gov The inherent reactivity of the cumulated double bonds allows for a variety of transformations, including cycloadditions, nucleophilic additions, and formal σ-bond insertions. nih.govresearchgate.net The selectivity of these reactions can be controlled by steric and electronic factors of both the triene and the reacting partner. nih.gov

Cycloaddition Reactions:

1,2,3-Cyclodecatriene can participate in a range of cycloaddition reactions, driven by the release of ring strain. nih.gov These reactions offer a powerful method for rapidly building molecular complexity. By analogy with 1,2,3-cyclohexatriene, the central double bond of the triene system can act as a 2π-component in various cycloadditions. nih.gov

[3+2] Cycloadditions: 1,3-dipoles such as azides, nitrones, and nitrile oxides are excellent trapping agents for strained cyclic cumulenes. nih.govacs.org These strain-promoted azide-alkyne cycloadditions (SPAAC) are a cornerstone of bioorthogonal chemistry and can be applied to the 1,2,3-triene system. researchgate.netmagtech.com.cnnih.gov The reaction with nitrones, known as strain-promoted alkyne-nitrone cycloaddition (SPANC), is also highly efficient. acs.orgresearchgate.net

[2+2] Cycloadditions: The reaction of strained cyclic allenes with alkenes to form cyclobutane (B1203170) rings is a known transformation. nih.gov This provides a pathway to highly substituted cyclobutane-fused cyclodecane (B1584694) derivatives.

The regioselectivity of these cycloadditions can be influenced by substituents on the this compound ring. nih.gov Computational and experimental studies on unsymmetrical 1,2,3-cyclohexatriene derivatives have shown that sterics, distortion of the triene system, and electronic interactions all play a role in determining the outcome of the reaction. nih.gov

Nucleophilic Additions:

The central carbon of the 1,2,3-triene system is electrophilic and susceptible to attack by nucleophiles. wikipedia.org This reactivity allows for the introduction of a wide range of functional groups. The addition of a nucleophile to the central carbon of the cumulene breaks one of the π-bonds, leading to the formation of a more stable allylic anion intermediate, which can then be protonated or trapped by an electrophile.

Common nucleophiles for this transformation include alkoxides, phenoxides, and carbanions. nih.govnih.govrsc.org The regioselectivity of nucleophilic attack on substituted 1,2,3-cyclodecatrienes would be dictated by the electronic nature of the substituents. Electron-withdrawing groups would enhance the electrophilicity of the triene system, while electron-donating groups would decrease it.

| Reaction Type | Reactant | Product Type | Selectivity Control |

| [4+2] Cycloaddition | Dienophiles (e.g., N-phenylmaleimide) | Bicyclic adducts | Steric hindrance, electronic effects |

| [3+2] Cycloaddition | 1,3-Dipoles (e.g., azides, nitrones) | Heterocyclic spiro- or fused compounds | Strain-promotion, substituent electronics |

| [2+2] Cycloaddition | Alkenes | Cyclobutane-fused rings | Choice of trapping agent, regioselectivity |

| Nucleophilic Addition | Nucleophiles (e.g., alkoxides, phenoxides) | Functionalized cyclodecenes | Electronic nature of substituents |

Table 1: Overview of Selective Functionalization Reactions for the 1,2,3-Triene System.

Strategies for Enhancing the Stability of this compound Scaffolds

The high reactivity of this compound makes its isolation and handling challenging. Therefore, strategies to enhance the stability of this scaffold are crucial for its practical application. Stability can be conferred through both kinetic and thermodynamic means.

Kinetic Stabilization:

Kinetic stabilization involves introducing sterically bulky substituents that physically hinder the approach of reactants to the reactive triene system. Large groups, such as tert-butyl or trimethylsilyl, positioned near the cumulene can provide a protective shield, slowing down decomposition pathways and reactions with other molecules. This approach has been successfully used to stabilize other strained molecules.

Thermodynamic Stabilization:

Another approach is the introduction of substituents that can electronically stabilize the triene system. However, the cumulenic nature of the 1,2,3-triene means that it lacks the continuous p-orbital overlap necessary for aromatic stabilization.

| Stabilization Strategy | Approach | Example of Substituent/Modification |

| Kinetic Stabilization | Steric shielding of the triene system | Bulky groups (e.g., tert-butyl, trimethylsilyl) near the cumulene |

| Thermodynamic Stabilization | Incorporation into a rigid polycyclic system | Annulation with other rings to form tricyclic or tetracyclic structures |

| Thermodynamic Stabilization | Reduction of ring strain through geometric constraints | Fusing the cyclodecatriene ring to systems that enforce a more favorable geometry for the triene |

Table 2: Strategies for Enhancing the Stability of this compound Scaffolds.

Development of this compound-Based Probes and Conjugates

The unique reactivity of strained cyclic alkynes and allenes, driven by ring strain, makes them ideal candidates for use in bioorthogonal chemistry. nih.govacs.orgru.nl These "click" reactions are highly efficient, selective, and can be performed under physiological conditions. researchgate.net The this compound framework, with its inherent strain, can be leveraged to develop novel molecular probes and for the construction of bioconjugates.

Strain-Promoted Cycloadditions in Bioconjugation:

The most promising application of this compound in this area is through strain-promoted cycloadditions with bioorthogonal reaction partners.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC): A this compound derivative can be reacted with an azide-functionalized biomolecule (e.g., a protein, nucleic acid, or glycan) to form a stable triazole linkage. magtech.com.cn This reaction is copper-free, which is a significant advantage in biological systems where copper can be toxic. nih.gov

Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC): The reaction with nitrones is often faster than with azides and provides another avenue for rapid bioconjugation. acs.orgresearchgate.net

To create a useful probe or conjugate, the this compound scaffold would first be functionalized with a reporter group (e.g., a fluorophore, a radiolabel for PET imaging) or a targeting moiety (e.g., a peptide, antibody fragment). nih.gov This functionalized cyclodecatriene could then be conjugated to a biological target of interest.

| Application | Bioorthogonal Reaction | Key Features |

| Bioconjugation | Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) | Copper-free, high efficiency, forms stable triazole linkage |

| Molecular Probes | Strain-Promoted Alkyne-Nitrone Cycloaddition (SPANC) | Rapid kinetics, bio-stable reactants and products |

| PET Imaging Probes | SPAAC with 64Cu-labeled azides | Catalyst-free, rapid radiolabeling |

Table 3: Applications of this compound in Probe and Conjugate Development.

The development of such tools would involve the synthesis of this compound precursors that are stable enough to be handled and can be readily derivatized. The strategies for enhancing stability discussed in the previous section would be critical in this regard.

Advanced Spectroscopic Elucidation of 1,2,3 Cyclodecatriene Structures

X-ray Crystallography of Stable 1,2,3-Cyclodecatriene Derivatives

Following an extensive search of scientific literature and crystallographic databases, no published X-ray crystallography data for stable derivatives of this compound could be located. This absence of data prevents the generation of a detailed analysis and the accompanying data tables as requested.

The lack of crystallographic information is likely attributable to the inherent instability of the this compound system. The presence of a cumulene (a series of three consecutive double bonds) within a ten-membered ring induces significant ring strain. This strain arises from the geometric constraints of the ring forcing the typically linear C=C=C arrangement of the cumulene to bend, leading to a highly reactive and unstable molecule.

Consequently, the synthesis of a this compound derivative that is stable enough to be isolated, purified, and crystallized for X-ray diffraction analysis presents a formidable challenge in synthetic chemistry. While theoretical studies and trapping of transient intermediates may be possible, the isolation of a stable, crystalline derivative suitable for single-crystal X-ray analysis has not been reported in the available scientific literature.

Therefore, a detailed discussion of bond lengths, bond angles, torsion angles, and crystal packing, as well as the creation of data tables for stable this compound derivatives, is not possible at this time.

Applications of 1,2,3 Cyclodecatriene in Advanced Organic Synthesis

1,2,3-Cyclodecatriene as a Building Block for Topologically Complex Molecules

The utility of strained intermediates like cyclic allenes in rapidly assembling topologically and stereochemically complex molecules is a subject of ongoing research. researchgate.netnih.gov In principle, the high reactivity endowed by ring strain allows these molecules to participate in reactions that form multiple new bonds, leading to intricate molecular architectures. researchgate.net For instance, the related compound 1,2,3-cyclohexatriene (B14357811) has been shown to serve as a building block in multistep syntheses to create complex structures. nih.govescholarship.org However, specific studies demonstrating the integration of this compound into synthetic pathways to generate topologically complex natural products or other novel molecular scaffolds have not been reported. The potential for this compound to act as a precursor is recognized due to its strained nature, but its practical application remains an underexplored area of chemical synthesis.

Synthesis of Strained Polycyclic Systems via this compound Intermediates

Strained cyclic allenes and trienes are valuable intermediates for constructing polycyclic systems due to their propensity to undergo cycloaddition reactions. researchgate.netresearchgate.net The release of ring strain provides a strong thermodynamic driving force for these transformations. Theoretical and experimental work on 1,2,3-cyclohexatriene has demonstrated its participation in diverse cycloadditions, nucleophilic additions, and σ-bond insertions, yielding a variety of fused and bridged polycyclic compounds. researchgate.netnih.gov

These reactions showcase the potential of strained 1,2,3-trienes to generate complex polycyclic frameworks efficiently. By analogy, this compound would be expected to undergo similar strain-promoted reactions. Its larger ring size compared to the cyclohexatriene analogue would likely influence its stability, selectivity, and the types of polycyclic systems it could form. Despite this potential, the scientific literature lacks concrete examples of this compound being trapped or utilized as an intermediate to synthesize specific strained polycyclic molecules.

Table 1: Comparison of Related Strained Cyclic Allenes

| Compound | Ring Size | Status | Synthetic Applications |

|---|---|---|---|

| 1,2-Cyclohexadiene | 6 | Trapped Intermediate | Used in cycloadditions |

| 1,2,3-Cyclohexatriene | 6 | Trapped Intermediate | Building block for complex molecules researchgate.netescholarship.org |

| This compound | 10 | Synthesized | Applications in complex synthesis not documented |

This compound in Cascade and Tandem Reactions for Molecular Complexity Generation

Cascade and tandem reactions are powerful strategies in organic synthesis that allow for the formation of multiple chemical bonds in a single operation, leading to a rapid increase in molecular complexity. acs.org The high reactivity of strained intermediates makes them ideal candidates for initiating such reaction sequences. A single event, the generation of the strained molecule, can trigger a series of subsequent transformations.

The general principle involves generating the strained intermediate, such as a cyclic 1,2,3-triene, which then reacts with a trapping agent. The product of this initial reaction can be designed to undergo further intramolecular reactions, leading to complex polycyclic products. While this strategy is well-established in organic synthesis, its specific application using this compound has not been described in the literature. The development of cascade reactions involving this specific triene would require detailed studies into its generation under mild conditions and its precise reactivity with various multifunctional trapping agents.

Retrosynthetic Analysis Principles for 1,2,3 Cyclodecatriene Containing Target Molecules

Disconnection Strategies for 1,2,3-Cyclodecatriene Rings

The core of retrosynthesis lies in identifying strategic bond disconnections that correspond to reliable forward reactions. amazonaws.comslideshare.net For a complex structure like a this compound ring, several disconnection strategies can be envisioned, primarily focusing on the formation of the carbocyclic ring and the installation of the allene (B1206475) functional group.

Key Disconnection Approaches:

Cycloaddition/Cycloreversion Reactions: One of the most powerful strategies for forming cyclic systems is through cycloaddition reactions. lkouniv.ac.in A retrosynthetic disconnection of the this compound ring could involve a [4+2] or higher-order cycloaddition. For instance, disconnecting across two of the single bonds might lead to a conjugated diene and a strained dienophile. The reverse of this process, the forward synthesis, would be an intramolecular Diels-Alder reaction or a related pericyclic reaction to construct the ten-membered ring. deanfrancispress.com

Ring-Closing Metathesis (RCM): Olefin metathesis is a robust method for forming medium-sized rings. A disconnection of one of the double bonds (excluding the allene) in a precursor could lead to an acyclic polyene. Specifically, a disconnection of a double bond within the ring would point to an acyclic precursor containing both an alkene and an alkyne, which could undergo a ring-closing enyne metathesis to form the cyclodecatriene system.

Intramolecular Wittig-type Reactions: The carbon-carbon double bonds of the triene system can be disconnected via the Wittig reaction or its variants (e.g., Horner-Wadsworth-Emmons reaction). youtube.com This approach would break the target molecule into an acyclic precursor containing a phosphonium (B103445) ylide (or phosphonate (B1237965) carbanion) at one end and a carbonyl group (aldehyde or ketone) at the other. The subsequent intramolecular reaction would form the ring.

Ring Expansion/Contraction Sequences: Synthesizing medium-sized rings like a cyclodecane (B1584694) derivative can be challenging. A potential strategy involves the disconnection leading back to a more readily available smaller ring system (e.g., a cyclohexane (B81311) or cyclooctane (B165968) derivative) that can be subjected to a ring expansion protocol in the forward synthesis.

Allene Formation Strategies: The central allene moiety is a key feature. Disconnections can be based on established allene syntheses.

SN2' Reaction: A disconnection of a C-C bond adjacent to the allene could lead to a precursor suitable for an intramolecular SN2' displacement on a propargyl electrophile.

Skattebøl Rearrangement: Disconnecting the central carbon of the allene could suggest a 1,1-dihalocyclopropane precursor. In the forward synthesis, treatment of this precursor with an organolithium reagent would generate a carbene that rearranges to form the allene.

| Disconnection Strategy | Precursor Type | Forward Reaction |

| Intramolecular Diels-Alder | Acyclic polyene | Pericyclic Cycloaddition |

| Ring-Closing Metathesis | Acyclic diene-allene or enyne | Olefin/Enyne Metathesis |

| Intramolecular Wittig | Acyclic keto-phosphonium ylide | Wittig Reaction |

| Skattebøl Rearrangement | Dihalobicyclodecane | Carbene Rearrangement |

| SN2' Displacement | Acyclic propargyl derivative | Intramolecular Nucleophilic Substitution |

Chemo-, Regio-, and Stereoselectivity in Retrosynthetic Planning Involving this compound

A successful retrosynthetic plan must anticipate and solve potential selectivity issues in the forward synthesis. ox.ac.uk Selectivity refers to the preferential formation of one product over other possibilities. study.com For a complex target like a substituted this compound, chemo-, regio-, and stereoselectivity are paramount.

Chemoselectivity: This refers to the selective reaction of one functional group in the presence of others. study.com A precursor to this compound will likely contain multiple reactive sites. For example, in an acyclic precursor designed for RCM, there may be multiple double or triple bonds. The choice of catalyst and reaction conditions must ensure that the desired ring-closing reaction occurs without affecting other functional groups. Similarly, if a functional group interconversion (FGI) is planned on a molecule already containing the strained triene, the reagent must react selectively without engaging the highly reactive allene or the other double bonds.

Regioselectivity: This is the control of the orientation of a reaction. study.com In the synthesis of a substituted this compound, regioselectivity is crucial. For instance, in an intramolecular Diels-Alder reaction to form the ten-membered ring, the dienophile must add to the diene with the correct orientation to place substituents at the desired positions. lkouniv.ac.in In reactions involving the allene itself, such as an electrophilic addition, the reagent could potentially add to either of the two double bonds, and the regiochemistry of this addition (e.g., Markovnikov vs. anti-Markovnikov) must be controlled.

Stereoselectivity: This concerns the control of the three-dimensional arrangement of atoms. study.com The this compound ring system presents significant stereochemical challenges.

Axial Chirality: The 1,2,3-triene unit, when incorporated into a ring of this size, is inherently chiral due to the non-planar arrangement of the substituents on the terminal carbons of the allene. A successful synthesis must control this element of axial chirality, leading to a specific enantiomer. This might be achieved through the use of chiral catalysts, chiral auxiliaries, or by starting from a stereochemically defined precursor.

Diastereoselectivity: If the ring contains multiple stereocenters, their relative configuration must be controlled. For example, during the ring-forming step, substituents on the acyclic precursor can direct the stereochemical outcome of the cyclization, leading to the formation of one diastereomer over others. The conformational flexibility of the ten-membered ring adds another layer of complexity to predicting the stereochemical outcome.

Careful planning, considering the steric and electronic properties of the precursors and the mechanism of the chosen reactions, is essential to navigate these selectivity challenges. researchgate.netmdpi.com

Q & A

Q. What experimental methods are commonly used to synthesize 1,2,3-cyclodecatriene derivatives?

Synthesis of this compound derivatives often involves photolytic and thermal cyclization techniques. For example, irradiation of dienes (e.g., (−)-14 at −78°C) generates unstable intermediates like cyclodecatriene 15, which undergoes thermal cyclization to yield cis-fused dienes (e.g., (+)-2 and (+)-1) . Key steps include:

- Photolysis : Achieved using UV irradiation under controlled temperatures to induce photostationary states.

- Thermal Cyclization : Conducted at >−30°C to promote disrotatory ring closure, validated by stereochemical analysis (NMR, ORD, CD) .

Table 1 : Example reaction conditions and yields:

| Starting Material | Reaction Type | Conditions | Products (Ratio) | Yield |

|---|---|---|---|---|

| (−)-14 | Photolysis | −78°C, UV | 15 (intermediate) | N/A |

| 15 | Thermal | 25°C | (+)-2, (+)-1, 14 (6:9:5) | ~70% |

Q. How can spectroscopic techniques characterize this compound structures?

Structural elucidation relies on NMR , ORD (optical rotatory dispersion), and CD (circular dichroism). For instance:

- NMR : Assigns cis/trans configurations via coupling constants and chemical shifts (e.g., cis-fused dienes show distinct splitting patterns) .

- X-ray Crystallography : Validates absolute stereochemistry, as demonstrated for intermediates like 2-azido-2-methylpropanoic acid .

- Computational Modeling : Predicts conformational stability using software like Gaussian, cross-referenced with experimental data .

Q. What are the foundational biosynthetic hypotheses for cyclodecatriene-derived natural products?

A biogenetic model proposes that this compound derivatives (e.g., (+)-occidentalol) originate from farnesol via disrotatory cyclization of trans,cis,trans-cyclodecatrienes. This hypothesis is supported by photolytic generation of intermediates (e.g., 15) that mirror presumed biosynthetic pathways .

Advanced Research Questions

Q. How do reaction conditions influence stereochemical outcomes in cyclodecatriene cyclization?

Thermal cyclization of this compound derivatives is highly sensitive to temperature and substituent effects:

- Temperature : At >−30°C, disrotatory mechanisms dominate, favoring cis-fused products (e.g., (−)-11 and (+)-12 in a 2:1 ratio) .

- Substituent Effects : Electron-donating groups stabilize transition states, altering product ratios. For example, base-catalyzed epimerization of (−)-11 yields (−)-12, highlighting kinetic vs. thermodynamic control .

Methodological Tip : Use variable-temperature NMR to monitor reaction progress and intermediate stability.

Q. How can contradictions in experimental vs. computational data be resolved for cyclodecatriene systems?

Discrepancies often arise in predicted vs. observed stereochemistry. Strategies include:

- Multi-Technique Validation : Cross-check computational results (DFT, molecular dynamics) with NMR, X-ray, and CD data .

- Error Analysis : Quantify uncertainties in computational parameters (e.g., basis set limitations) and experimental measurements (e.g., signal-to-noise ratios in NMR) .

Case Study : The assignment of (+)-2’s absolute configuration required synthesis of both enantiomers and comparative CD analysis .

Q. What advanced methodologies enable the study of cyclodecatriene reaction dynamics?

- Time-Resolved Spectroscopy : Captures transient intermediates during photolysis (e.g., femtosecond UV-Vis spectroscopy) .

- Isotopic Labeling : Tracks regioselectivity in cycloadditions (e.g., deuterium labeling in triazole syntheses ).

- Machine Learning : Predicts reaction outcomes by training models on historical cyclodecatriene datasets (e.g., using reaction SMILES and yield data) .

Data Contradiction Analysis

Q. How to address inconsistencies in reported cyclodecatriene reaction yields?

Variations often stem from:

- Impurity Profiles : Unpurified intermediates (e.g., 7 and 8 in diene synthesis) reduce yields. Use HPLC or recrystallization for purification .

- Photostationary State Artifacts : Incomplete irradiation (e.g., residual starting material in photolysis mixtures) skews ratios. Monitor reactions via TLC or GC-MS .

Q. What strategies validate the reproducibility of cyclodecatriene syntheses?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.